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The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its

dysregulation is a hallmark of numerous diseases, including cancer. Within this system, the

deubiquitinase Usp28 and the E3 ubiquitin ligase FBW7 play antagonistic roles in controlling

the stability of several key oncoproteins, most notably the transcription factor c-Myc. This guide

provides a comparative analysis of small molecule inhibitors targeting Usp28 and modulators of

FBW7 activity, offering a comprehensive overview of their mechanisms, supporting

experimental data, and relevant protocols for researchers in the field.

Executive Summary
Usp28 and FBW7 are key regulators of cellular processes through their control of protein

ubiquitination and subsequent degradation. Usp28 acts as a deubiquitinase, removing ubiquitin

chains from its substrates and thereby rescuing them from proteasomal degradation. A primary

substrate of Usp28 is the oncoprotein c-Myc, a critical driver of cell proliferation and

tumorigenesis. Conversely, FBW7 is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin

ligase complex that targets proteins for ubiquitination and degradation. Notably, FBW7 also

targets c-Myc for degradation. This opposing action on c-Myc stability makes both Usp28 and

FBW7 attractive targets for therapeutic intervention in cancer.

This guide will compare and contrast small molecule inhibitors of Usp28 with compounds that

modulate FBW7 activity, focusing on their efficacy, selectivity, and mechanism of action.
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Quantitative Data Summary
The following tables summarize the key quantitative data for selected Usp28 inhibitors and a

modulator of FBW7 activity.

Table 1: Usp28 Inhibitors - In Vitro Potency and Selectivity
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Compound Target IC50 (µM)
Selectivity
Profile

Key Findings

Usp28-IN-3 USP28 0.1[1][2]

High selectivity

over USP2,

USP7, USP8,

USP9x, UCHL3,

and UCHL5[1][2]

Down-regulates

cellular c-Myc

levels and

enhances the

sensitivity of

colorectal cancer

cells to

Regorafenib.[1]

AZ1 USP28 / USP25
0.6 (USP28) / 0.7

(USP25)[3][4]

Dual inhibitor of

USP28 and its

closest homolog

USP25.[3]

Reduces c-Myc

levels in colon

carcinoma cells

and induces cell

death.

FT206 USP28

Low nanomolar

range (specific

IC50 not publicly

disclosed)

High degree of

selectivity over

other

deubiquitinases,

but shows cross-

reactivity with

USP25.[5][6]

Induces

regression of

lung squamous

cell carcinoma

(LSCC) in mouse

models by

destabilizing c-

MYC, c-JUN,

and Δp63.[5][6]

[7]

Vismodegib

Hedgehog

Pathway (SMO) /

USP28 / USP25

4.41 (USP28) /

1.42 (USP25)[8]

Primarily a

Hedgehog

pathway inhibitor

with off-target

activity against

USP28 and

USP25.

Inhibits USP28

enzymatic

activity and

reduces viability

of colorectal

cancer cells.[8]

USP28-IN-4 USP28 0.04[9] High selectivity

over USP2,

USP7, USP8,

Down-regulates

cellular c-Myc

levels and
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USP9x, UCHL3,

and UCHL5.[9]

enhances the

sensitivity of

colorectal cancer

cells to

Regorafenib.[9]

Table 2: FBW7 Modulator - In Vitro Activity

Compound Target/Mechanism IC50 (µM) Key Findings

KI-FBX-001
FBW7 x c-Myc

Molecular Glue

7.42 (in a c-Myc

reporter assay)[10]

[11]

Enhances the

interaction between

FBW7 and c-Myc,

leading to c-Myc

degradation via the

proteasome.[10][11]

Signaling Pathways and Mechanisms of Action
The Usp28-FBW7 Axis in c-Myc Regulation
Usp28 and FBW7 are central to a critical signaling pathway that determines the cellular levels

of the oncoprotein c-Myc. FBW7, as part of the SCF E3 ligase complex, recognizes and

ubiquitinates c-Myc, marking it for degradation by the proteasome. This acts as a tumor-

suppressive mechanism. Usp28 counteracts this by deubiquitinating c-Myc, thereby stabilizing

it and promoting its oncogenic functions.[12][13] The interplay between these two enzymes

creates a finely tuned regulatory circuit that, when dysregulated, can contribute to

tumorigenesis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.medchemexpress.com/usp28-in-4.html
https://www.medchemexpress.com/usp28-in-4.html
https://aacrjournals.org/cancerres/article/84/6_Supplement/6587/738354/Abstract-6587-Discovery-of-molecular-glue-of-FBXW7
https://www.researchgate.net/publication/379210182_Abstract_6587_Discovery_of_molecular_glue_of_FBXW7MYC_interaction_using_small_molecule_microarray
https://aacrjournals.org/cancerres/article/84/6_Supplement/6587/738354/Abstract-6587-Discovery-of-molecular-glue-of-FBXW7
https://www.researchgate.net/publication/379210182_Abstract_6587_Discovery_of_molecular_glue_of_FBXW7MYC_interaction_using_small_molecule_microarray
https://pmc.ncbi.nlm.nih.gov/articles/PMC9990303/
https://www.uniprot.org/uniprotkb/Q96RU2/entry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SCF Complex

FBW7 Skp1

c-Myc
Targets

Cul1 Rbx1

UbiquitinUbiquitination

Proteasome
Degradation

Degradation

Usp28 Deubiquitination
Usp28 Inhibitor

(e.g., Usp28-IN-3)
Inhibits

FBW7 Modulator
(e.g., KI-FBX-001)

Enhances
interaction with c-Myc

Click to download full resolution via product page

Figure 1: The Usp28/FBW7 signaling pathway regulating c-Myc stability.

Mechanism of Usp28 Inhibitors
Usp28 inhibitors, such as Usp28-IN-3, AZ1, and FT206, function by binding to the Usp28

enzyme and blocking its deubiquitinase activity. This inhibition prevents the removal of ubiquitin

chains from Usp28 substrates like c-Myc. As a result, ubiquitinated c-Myc accumulates and is

subsequently targeted for degradation by the proteasome. This leads to a reduction in cellular

c-Myc levels, which in turn can inhibit cancer cell proliferation and survival. A significant

challenge in the development of Usp28 inhibitors is achieving selectivity over its closest

homolog, Usp25, due to the high degree of similarity in their catalytic domains.

Mechanism of FBW7 Modulators
Directly inhibiting the tumor suppressor FBW7 is generally not a viable therapeutic strategy.

Instead, efforts have focused on enhancing its activity towards its oncogenic substrates.

"Molecular glues" like KI-FBX-001 represent an innovative approach. These small molecules

are designed to induce or stabilize the interaction between FBW7 and its substrate, in this

case, c-Myc. By acting as a molecular bridge, KI-FBX-001 promotes the FBW7-mediated

ubiquitination and subsequent degradation of c-Myc, effectively reducing its oncogenic activity.
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Experimental Protocols
In Vitro Deubiquitinase (DUB) Inhibition Assay (for
Usp28 inhibitors)
This protocol outlines a general method for determining the in vitro inhibitory activity of a

compound against a deubiquitinase enzyme like Usp28, often using a fluorogenic substrate.

Materials:

Recombinant human Usp28 enzyme

Ubiquitin-rhodamine110 substrate

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

Test compounds (e.g., Usp28-IN-3) dissolved in DMSO

384-well assay plates

Fluorescence plate reader

Procedure:

Prepare a serial dilution of the test compound in DMSO.

In the assay plate, add the assay buffer.

Add the test compound dilutions to the wells.

Add the recombinant Usp28 enzyme to the wells and incubate for a pre-determined time

(e.g., 15 minutes) at room temperature to allow for compound binding.

Initiate the reaction by adding the ubiquitin-rhodamine110 substrate.

Immediately measure the fluorescence intensity at appropriate excitation and emission

wavelengths (e.g., 485 nm excitation, 535 nm emission) over time.

The rate of increase in fluorescence is proportional to the enzyme activity.
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Calculate the percent inhibition for each compound concentration relative to a DMSO control.

Determine the IC50 value by plotting the percent inhibition against the log of the compound

concentration and fitting the data to a dose-response curve.

Prepare serial dilutions
of test compound

Add assay buffer and
compound to plate

Add Usp28 enzyme
and incubate

Add Ub-rhodamine110
substrate

Measure fluorescence
over time

Calculate % inhibition
and IC50

 

Seed and treat cells
with test compound

Lyse cells and
quantify protein

Separate proteins
by SDS-PAGE

Transfer proteins to
membrane (Western Blot)

Probe with anti-c-Myc
and loading control antibodies

Detect and quantify
c-Myc protein levels

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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